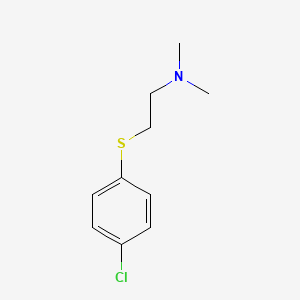
ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- typically involves the reaction of p-chlorophenylthiol with N,N-dimethylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency. Additionally, purification steps, such as distillation or recrystallization, may be employed to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine or p-chlorophenylthio groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application and context.
Comparison with Similar Compounds
ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- can be compared with other similar compounds, such as:
p-Chlorophenethylamine: Similar structure but lacks the thio and dimethyl groups.
N,N-Dimethylphenethylamine: Similar structure but lacks the p-chlorophenylthio group.
Thioanisole: Contains a thio group but lacks the ethylamine and p-chlorophenyl groups.
The uniqueness of ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90945-21-4 |
|---|---|
Molecular Formula |
C10H14ClNS |
Molecular Weight |
215.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14ClNS/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 |
InChI Key |
MIFJAUGAPOMIAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















